molecular formula C25H35N2O10P B008552 Buflomedil pyridoxal phosphate CAS No. 104018-07-7

Buflomedil pyridoxal phosphate

Cat. No.: B008552
CAS No.: 104018-07-7
M. Wt: 554.5 g/mol
InChI Key: PFDMMTLRXJOJAK-UHFFFAOYSA-N
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Description

Buflomedil pyridoxal phosphate is a compound that combines buflomedil, a vasodilator, with pyridoxal phosphate, the active form of vitamin B6. This combination is used in various therapeutic applications, particularly in the treatment of peripheral vascular diseases. Buflomedil enhances blood flow by dilating blood vessels, while pyridoxal phosphate plays a crucial role in numerous enzymatic reactions in the body, including amino acid metabolism.

Mechanism of Action

Target of Action

Buflomedil pyridoxal phosphate is a compound that decomposes into two high-bioactivity substances in the body: pyridoxal phosphate and buflomedil . Pyridoxal phosphate acts as a coenzyme in all transamination reactions, and in some oxylation and deamination reactions of amino acids . It is involved in a wide range of biochemical reactions, including the metabolism of amino acids and glycogen, the synthesis of nucleic acids, hemoglobin, sphingomyelin and other sphingolipids, and the synthesis of the neurotransmitters serotonin, dopamine, norepinephrine and gamma-aminobutyric acid (GABA) .

Mode of Action

Pyridoxal phosphate, as a coenzyme of transaminase, participates in the biological metabolism of proteins . It promotes the transformation of damaged vascular endothelium’s cysteine (a substance that can cause arterial intima deformation and peeling) into harmless cysteine ether . Buflomedil inhibits α-receptors to dilate microvessels, increases the deformability of red blood cells, blocks calcium ion channels, and reduces tissue oxygen consumption .

Biochemical Pathways

Pyridoxal phosphate is involved in a wide range of biochemical reactions, including the metabolism of amino acids and glycogen, the synthesis of nucleic acids, hemoglobin, sphingomyelin and other sphingolipids, and the synthesis of the neurotransmitters serotonin, dopamine, norepinephrine and gamma-aminobutyric acid (GABA) . It acts as a coenzyme for numerous reactions, including those changed in cancer and/or associated with the disease prognosis .

Pharmacokinetics

The pharmacokinetics of buflomedil were found to be linear within the dose ranges studied (50 to 200 mg for i.v. injection and 150 to 450 mg for oral administration) . In the oral study, the mean biological half-life of the drug was 2.97 h, while after intravenous dose it was 3.25 h . The apparent volume of distribution after the pseudodistribution equilibrium (F dβ) and volume of distribution at the steady state (V dss) were 1.43±0.24 l/kg and 1.32±0.26 l/kg, respectively . The mean urinary recovery of intact drug and the metabolite, paradesmethyl buflomedil, after intravenous dosing, were 23.6% and 18.7%, respectively, while after oral dosing, they were 18% and 14.8%, respectively .

Result of Action

This compound can effectively improve the blood and nutrient supply of the body’s lesion tissues and accelerate the repair of damaged tissues . It can dilate peripheral blood vessels in animals, has no toxic side effects on the central nervous system and vegetative nerves, and has no significant effect on arterial blood pressure and heart rate .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, it has been noted that the drug can occasionally cause arterial blood pressure to drop slightly when taken, and patients with orthostatic hypotension should take it under the guidance of a doctor . Patients with liver and kidney dysfunction should use this drug with caution .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of buflomedil pyridoxal phosphate involves several steps. Initially, buflomedil is synthesized through a series of organic reactions. Pyridoxal phosphate is then prepared by reacting pyridoxal with phosphoric acid. The final step involves combining buflomedil with pyridoxal phosphate under controlled conditions to form the desired compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced techniques such as crystallization and purification to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Buflomedil pyridoxal phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, pH, and solvent choice .

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with unique pharmacological properties .

Properties

IUPAC Name

(4-formyl-5-hydroxy-6-methylpyridin-3-yl)methyl dihydrogen phosphate;4-pyrrolidin-1-yl-1-(2,4,6-trimethoxyphenyl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO4.C8H10NO6P/c1-20-13-11-15(21-2)17(16(12-13)22-3)14(19)7-6-10-18-8-4-5-9-18;1-5-8(11)7(3-10)6(2-9-5)4-15-16(12,13)14/h11-12H,4-10H2,1-3H3;2-3,11H,4H2,1H3,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFDMMTLRXJOJAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=C1O)C=O)COP(=O)(O)O.COC1=CC(=C(C(=C1)OC)C(=O)CCCN2CCCC2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H35N2O10P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70146222
Record name Buflomedil pyridoxal phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70146222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

554.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104018-07-7
Record name Buflomedil pyridoxal phosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104018077
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Buflomedil pyridoxal phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70146222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the presence of Buflomedil pyridoxal phosphate affect the thermal properties of poly(vinyl alcohol)?

A1: The addition of this compound (BPP) to poly(vinyl alcohol) (PVA) leads to several noticeable changes in the polymer's thermal properties:

  • Increased glass transition temperature (Tg): Blends of PVA and BPP exhibit a higher Tg compared to pure PVA. This deviation from the expected Tg values for simple mixtures suggests specific interactions between the polar groups of BPP and PVA [].
  • Reduced melting temperature (Tm) and crystallinity: Incorporating BPP into the PVA matrix disrupts the polymer's ability to crystallize, resulting in a lower Tm and overall crystallinity. This effect becomes more pronounced with increasing BPP concentration [].
  • Shift towards nonreversing melting: While pure PVA primarily exhibits reversing melting behavior, the presence of BPP causes a shift towards nonreversing melting. This indicates changes in the melting and recrystallization kinetics of PVA within the blend [].

Q2: What analytical techniques were employed to investigate the interaction between this compound and poly(vinyl alcohol)?

A2: The researchers utilized Temperature-modulated Differential Scanning Calorimetry (TMDSC) as the primary analytical technique to study the thermal properties of PVA-BPP blends []. TMDSC allows for the separation of reversing and nonreversing thermal events, providing valuable insights into the melting and crystallization behavior of the polymer blend. Additionally, Thermogravimetric Analysis (TGA) was employed to assess the thermal stability of the blends, further supporting the presence of interactions between PVA and BPP [].

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